molecular formula C17H22N4O2 B2948977 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2202374-20-5

4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2948977
CAS No.: 2202374-20-5
M. Wt: 314.389
InChI Key: ZWDJYSTYXANLMA-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a methoxy group at position 4 and a piperidin-1-yl group at position 2. The piperidine ring is further modified with a (3-methylpyridin-2-yl)oxy methyl moiety.

Properties

IUPAC Name

4-methoxy-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-4-3-8-18-16(13)23-12-14-6-10-21(11-7-14)17-19-9-5-15(20-17)22-2/h3-5,8-9,14H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDJYSTYXANLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine, a multi-step organic synthesis is typically employed. Common synthetic routes might involve:

  • Nucleophilic substitution: : Starting from a pyrimidine base, an appropriate nucleophile can be introduced.

  • Etherification: : Utilizing an alcohol derivative to form the methoxy functional group.

  • Formation of the piperidine ring: : This usually requires amine precursors and suitable cyclization agents under controlled conditions.

Industrial Production Methods

Industrial production often involves more efficient, scalable methods, such as:

  • Flow chemistry: : For continuous synthesis and improved reaction control.

  • Catalytic processes: : Utilizing catalysts to enhance reaction rates and selectivity.

  • High-throughput screening: : Identifying optimal reaction conditions rapidly.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo several types of chemical reactions, including:

  • Oxidation: : Typically, oxidation of the methoxy group can occur.

  • Reduction: : The pyrimidine ring can be reduced under specific conditions.

  • Substitution: : Functional groups within the compound can be replaced using various substituents.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate.

  • Reducing agents: : Like lithium aluminum hydride.

  • Substituents: : Utilizing halides for nucleophilic substitutions.

Major Products

Reactions involving this compound can yield various products, such as:

  • Oxidized derivatives: : Where the methoxy group is converted to a carbonyl functionality.

  • Reduced forms: : Resulting in saturated ring structures.

  • Substituted compounds: : Where different functional groups replace original ones.

Scientific Research Applications

4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a versatile molecule used in:

  • Chemistry: : As an intermediate in complex organic synthesis.

  • Biology: : For studying enzyme interactions and binding assays.

  • Industry: : Utilized in the development of novel materials or catalysts.

Mechanism of Action

Molecular Targets and Pathways

This compound exerts its effects by:

  • Binding to specific receptors: : Often interacting with enzymes or protein targets.

  • Modulating pathways: : Influencing biological pathways through these interactions, potentially affecting cellular processes or signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Pyrimidine Ring

Trifluoromethyl Analogs
  • 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 2198840-47-8) Key Difference: Replaces the methoxy group at position 4 with a trifluoromethyl (-CF₃) group. Molecular Weight: 352.35 g/mol (vs. ~324.38 g/mol estimated for the methoxy analog).
Aminopyrimidine Derivatives
  • 2-Aminopyrimidine derivatives with piperidin-1-yl-propoxyphenyl substituents Example: 3-(Piperidin-1-yl)propan-1-ol hydrochloride-linked pyrimidines. Key Difference: An amino (-NH₂) group at position 2 instead of methoxy.

Piperidine Substituent Variations

Phenoxy-Modified Piperidine Derivatives
  • 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Key Difference: A 2,3-dimethylphenoxy group replaces the pyridinyloxy moiety. Impact: The aromatic phenoxy group may enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity. This compound exhibits anti-mycobacterial activity, suggesting divergent biological targets compared to the methoxy-pyridinyl analog .
Pyrimidinone-Piperidine Hybrids
  • Chromeno-pyrimidine derivatives with piperidin-4-yl groups Example: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one. Key Difference: A fused chromene-pyrimidinone core replaces the simple pyrimidine ring.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Biological Activity
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine ~324.38 4-OCH₃, 2-piperidinyl-(3-methylpyridinyloxy) 2.1 Kinase inhibition (hypothesized)
4-(Trifluoromethyl) analog 352.35 4-CF₃ 3.4 Enhanced membrane permeability
2-Aminopyrimidine derivatives ~310–350 2-NH₂, piperidinyl-propoxyphenyl 1.8–2.5 Receptor modulation (e.g., serotonin)
Chromeno-pyrimidinone ~395.42 Fused chromene-pyrimidinone, piperidinyl 3.0 Anticancer (computational prediction)

Biological Activity

4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine, a complex organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds. This process often employs a palladium catalyst alongside boronic acids and halides under controlled conditions to achieve high yields and purity.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1CouplingBoronic acid, HalidePalladium catalyst, Inert atmosphere
2SubstitutionPiperidine derivativesMild acidic conditions
3PurificationSolvent extractionRecrystallization

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The pyrimidine core plays a crucial role in binding affinity, while the methoxy group influences pharmacokinetic properties. The piperidinyl group enhances specificity towards biological targets.

Mechanism Insights

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing neurotransmitter systems.

Pharmacological Applications

Research indicates that this compound exhibits a range of biological activities:

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells. For instance, one study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary data suggest efficacy against certain bacterial strains, indicating potential use in developing new antibiotics .

Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cell lines
NeuroprotectionProtective effects in neuronal models
AntimicrobialActivity against Gram-positive bacteria

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